molecular formula C23H20FN3S B2431152 2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine CAS No. 422532-31-8

2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine

Cat. No.: B2431152
CAS No.: 422532-31-8
M. Wt: 389.49
InChI Key: JKTYCLRGXXOGNQ-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine is a synthetic quinazoline derivative supplied for research use only. This compound is not intended for diagnostic, therapeutic, or any human use. Quinazoline-based compounds are established as privileged scaffolds in medicinal chemistry with diverse biological activities . Specifically, the N-phenethylquinazolin-4-amine core structure has been identified as a promising chemical series for investigating new antibacterial agents, particularly against Mycobacterium tuberculosis (Mtb) . Research on analogous structures suggests this class of molecules may act as inhibitors of bacterial cytochrome bd oxidase, a key target in the oxidative phosphorylation pathway of mycobacteria . Inhibiting this pathway is a promising strategy for the development of novel antitubercular agents, especially when used in combination with other respiratory inhibitors . Furthermore, 4-aminoquinazoline derivatives are widely investigated in oncology research for their potent activity as kinase inhibitors, targeting proteins such as EGFR, VEGFR, and others that are crucial in cancer cell signaling and proliferation . The specific structural features of this compound—including the phenethyl side chain, the quinazoline core, and the 2-fluorobenzylthio ether—provide researchers with a versatile tool for exploring structure-activity relationships in these and other biological contexts. Researchers can utilize this compound for hit-to-lead optimization, target validation, and mechanistic studies in microbiology and oncology.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3S/c24-20-12-6-4-10-18(20)16-28-23-26-21-13-7-5-11-19(21)22(27-23)25-15-14-17-8-2-1-3-9-17/h1-13H,14-16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTYCLRGXXOGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine typically involves multi-step reactions. One common method includes the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea. This intermediate is then reacted with 4-chloroquinazoline in the presence of a base to yield the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1.1. Thioether Formation

The synthesis typically involves nucleophilic substitution reactions to introduce the sulfur-containing substituent. For example, in S-substituted quinazolinones, thioether bonds are formed by reacting quinazolinone precursors with alkylating agents (e.g., phenacyl bromides) in the presence of a base like potassium carbonate . A general scheme is:
Intermediate quinazolinone + Phenacyl bromide → Target compound
Reaction Conditions: Room temperature, acetone solvent, 9–12 hours .

1.2. Phenethyl Substitution

The phenethyl group (N-phenethyl) is likely introduced via amine alkylation or nucleophilic aromatic substitution , depending on the precursor. For instance, in related quinazolinones, phenethyl groups are incorporated through reactions with alkylating agents or coupling reagents (e.g., EDC/HOBt) .

2.1. Nucleophilic Substitution

The thioether bond formation involves a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom acts as a nucleophile. For example, in the synthesis of 4-(2-(2-((2-(4-substituted-phenyl)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamide, potassium carbonate deprotonates the thione intermediate, enabling nucleophilic attack on phenacyl bromides .

Mechanism :

  • Deprotonation : Base (e.g., K₂CO₃) deprotonates the thione intermediate.

  • Nucleophilic Attack : The sulfur nucleophile attacks the electrophilic carbon in phenacyl bromide.

  • Elimination : Bromide leaves, forming the thioether bond.

2.2. Amide Coupling

The phenethyl group may be introduced via amide coupling reactions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole), which activate carboxylic acids for coupling with amines .

3.1. Spectroscopic Methods

  • ¹H NMR : Confirms the presence of specific protons, such as the thioether (SCH₂) and phenethyl groups. For example, signals at δ ~4.92 ppm (singlet) and δ ~39.41 ppm (¹³C) are indicative of the phenacyl moiety .

  • ¹³C NMR : Identifies carbonyl groups (e.g., δ ~194 ppm for phenacyl carbonyl) and thioether carbons (δ ~39.26 ppm) .

  • Mass Spectrometry : Validates molecular weight and purity (e.g., molecular ion peaks corresponding to the compound’s molecular formula).

3.2. Chromatographic Methods

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity.

  • High-Performance Liquid Chromatography (HPLC) : Used for final product purification and quantification.

4.1. Hydrolysis

The thioether bond may undergo acidic hydrolysis to form disulfides or sulfenic acids. For example, similar quinazolinones exhibit hydrolytic stability under controlled pH conditions .

4.2. Oxidation

The sulfur atom in the thioether group is susceptible to oxidation , potentially forming sulfoxides or sulfones. This reactivity is critical in biological systems, where oxidation states can influence pharmacokinetic properties.

6.1. Biological Activity

While direct data on the target compound is unavailable, similar quinazolinones exhibit:

  • Anticancer Activity : Inhibition of EGFR-TK and carbonic anhydrase isoforms (hCA IX/XII) .

  • Antimicrobial Properties : Activity against bacterial strains via thioether-mediated interactions .

6.2. Structural Optimization

Substituent effects on chemical reactivity and biological activity are critical:

  • Fluorine Substitution : Enhances lipophilicity and metabolic stability.

  • Thioether Groups : Improve solubility and binding affinity to target enzymes .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various fields:

Chemistry

  • Building Block for Synthesis : It serves as a precursor for synthesizing more complex molecules, facilitating the development of novel compounds with enhanced properties.

Biology

  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, which could be crucial for regulating various biochemical pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain microbial strains.

Medicine

  • Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines.
    CompoundGI50 (µM)Reference
    2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amineTBDThis study
    N-(4-Chlorophenyl)-2-thioacetamide17.90
    N-(3,4,5-trimethoxybenzyl)-2-thiopropanamide6.33
    5-Fluorouracil18.60
    Gefitinib3.24

Industry

  • Development of New Materials : Utilized in creating advanced materials and as intermediates in pharmaceuticals and agrochemicals.

The biological activity of this compound has been a focal point in research due to its potential therapeutic effects:

  • Antitumor Properties : The compound has shown significant antitumor effects in preclinical models, leading to further investigations into its mechanism of action.
    • It is believed to interact with specific molecular targets, inhibiting enzymes involved in cell signaling pathways critical for cell survival and proliferation.
  • Mechanism of Action : The compound likely exerts its effects by binding to active sites on enzymes or receptors, thereby modulating their activity. This includes:
    • Inhibition of kinases involved in cancer progression.
    • Potential effects on neurotransmitter systems relevant to psychiatric disorders.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various quinazoline derivatives, including this compound. The findings indicated that structural modifications significantly influence their growth inhibitory potency against cancer cell lines.

Enzyme Inhibition Analysis

Research focusing on enzyme inhibition demonstrated that this compound could effectively inhibit certain target enzymes linked to disease pathways, suggesting its potential role as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-chlorobenzyl)thio)-N-phenethylquinazolin-4-amine
  • 2-((2-bromobenzyl)thio)-N-phenethylquinazolin-4-amine
  • 2-((2-methylbenzyl)thio)-N-phenethylquinazolin-4-amine

Uniqueness

2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative particularly interesting for pharmaceutical research.

Biological Activity

2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. Quinazoline derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Quinazoline Core : The quinazoline structure is typically synthesized through condensation reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
  • Substitution Reactions : The introduction of the 2-fluorobenzylthio group is achieved through nucleophilic substitution methods, where thiol groups react with halogenated benzyl compounds.
  • Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives, including this compound. For example:

  • In vitro Studies : Compounds structurally similar to this compound have shown significant inhibitory activity against various cancer cell lines. For instance, a related series of quinazolinones demonstrated growth inhibition with mean growth inhibitory concentrations (GI50) comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
CompoundMean GI50 (µM)Reference
This compoundTBDTBD
5-Fluorouracil18.60
Erlotinib7.29

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit carbonic anhydrases (CAs), which are important in various physiological processes and are implicated in cancer progression:

  • Inhibition Studies : Quinazoline derivatives have shown selective inhibition against human carbonic anhydrase isoforms (hCA IX and hCA XII), which are overexpressed in several tumors. The inhibition constants (Ki) for these compounds often fall within the nanomolar range, indicating potent activity .

Case Studies

  • Antitumor Efficacy : A study evaluated a series of substituted quinazoline derivatives for their antitumor properties against U937 leukemia cell lines. The findings suggested that specific substitutions significantly enhance cytotoxicity .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer pathways. These studies help elucidate the mechanism by which these compounds exert their biological effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 2-((2-fluorobenzyl)thio)-N-phenethylquinazolin-4-amine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical route involves reacting a quinazolin-4-amine precursor with 2-fluorobenzylthiol under basic conditions (e.g., K₂CO₃ in DMF). Urea or thiourea intermediates are often used to introduce the quinazoline core, as demonstrated in analogous morpholine-substituted quinazoline derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions, particularly the fluorobenzyl and phenethyl groups. The fluorine atom’s electronic effects can be observed in 19^19F NMR (if available). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (as applied in structurally similar thiadiazol-2-amine derivatives) resolves stereochemical ambiguities . FT-IR can confirm functional groups like C-S (thioether, ~600–700 cm1^{-1}) and NH stretching (~3300 cm1^{-1}).

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Methodological Answer : Antimicrobial activity can be assessed using broth microdilution assays (e.g., against Staphylococcus aureus or Candida albicans), with MIC (Minimum Inhibitory Concentration) values calculated . For anticancer potential, cell viability assays (MTT or resazurin-based) in cancer cell lines (e.g., HeLa or MCF-7) are standard. Dose-response curves (0.1–100 µM) and IC₅₀ calculations should be performed, with cisplatin or doxorubicin as positive controls .

Advanced Research Questions

Q. How can 3D-QSAR models be applied to optimize the biological activity of this compound?

  • Methodological Answer : 3D-QSAR (Quantitative Structure-Activity Relationship) studies require aligning structurally diverse analogs (e.g., fluorobenzyl vs. chlorobenzyl derivatives) in a common pharmacophore space. Software like CoMFA or CoMSIA can correlate steric/electrostatic fields with activity data (e.g., IC₅₀ or MIC). Key parameters include grid spacing (2.0 Å) and cross-validated q2q^2 values (>0.5 for robustness). For example, morpholine-substituted quinazolines showed enhanced activity when bulky groups occupied specific hydrophobic regions .

Q. What strategies can resolve discrepancies between in vitro and in vivo activity data?

  • Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., metabolic instability or low bioavailability). Solutions include:

  • Prodrug design : Introduce enzymatically cleavable groups (e.g., esters) to enhance solubility.
  • Metabolic profiling : Use liver microsome assays to identify degradation pathways.
  • Formulation optimization : Test nanoencapsulation or liposomal delivery to improve tissue penetration.
    Analogous thiazole derivatives demonstrated improved in vivo efficacy after modifying logP values via fluorinated substituents .

Q. How can molecular docking elucidate the mechanism of action against specific biological targets?

  • Methodological Answer : Dock the compound into target proteins (e.g., EGFR kinase or bacterial dihydrofolate reductase) using AutoDock Vina or Schrödinger Suite. Key steps:

  • Protein preparation : Remove water molecules, add hydrogens, and define binding pockets (e.g., ATP-binding site in kinases).
  • Ligand flexibility : Allow rotational bonds in the thioether and phenethyl groups.
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å). For example, fluorobenzyl-containing triazoles showed strong hydrogen bonding with Thr830 in EGFR .

Data Interpretation & Experimental Design

Q. How should researchers address conflicting SAR data in fluorinated quinazoline analogs?

  • Methodological Answer : Contradictions may arise from assay variability or substituent electronic effects. Mitigation strategies:

  • Consistent assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
  • Electronic parameter analysis : Use Hammett constants (σ) to correlate fluorine’s electron-withdrawing effects with activity. For instance, 2-fluorobenzyl derivatives may enhance membrane permeability compared to 4-fluoro analogs .

Q. What computational tools are recommended for predicting metabolic stability?

  • Methodological Answer : Use in silico tools like SwissADME or StarDrop to predict CYP450-mediated metabolism. Focus on:

  • Metabolic soft spots : Identify labile sites (e.g., thioether oxidation to sulfoxide).
  • Bioisosteric replacement : Substitute sulfur with sulfone or sulfonamide to reduce oxidation.
    Studies on triazole derivatives showed improved stability after replacing thioethers with sulfones .

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